5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound 5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic molecule with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving Meldrum’s acid and 3-acetylphenylamine.
Alternative Synthesis: Another method involves the reaction of Meldrum’s acid with 3-acetylphenylamine in the presence of a base like sodium ethoxide, followed by acidification to obtain the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds due to its reactive methylene group.
Biology and Medicine:
Potential Drug Development: Its derivatives are being explored for potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its reactive methylene group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Meldrum’s Acid: The parent compound, known for its high acidity and reactivity.
Dimedone: Another diketone with similar reactivity but different structural properties.
Barbituric Acid: Shares some chemical properties but has different applications.
Uniqueness:
Reactivity: The presence of the 3-acetylphenyl group enhances the reactivity of the compound compared to Meldrum’s acid.
Applications: Its derivatives have unique applications in drug development and polymer chemistry, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5-[(3-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-5-4-6-11(7-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
InChI Key |
HFCNVYIXOOSYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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